N-(oxolan-2-ylmethyl)pyridin-4-amine
CAS No.: 1036514-53-0
Cat. No.: VC2793187
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1036514-53-0 |
---|---|
Molecular Formula | C10H14N2O |
Molecular Weight | 178.23 g/mol |
IUPAC Name | N-(oxolan-2-ylmethyl)pyridin-4-amine |
Standard InChI | InChI=1S/C10H14N2O/c1-2-10(13-7-1)8-12-9-3-5-11-6-4-9/h3-6,10H,1-2,7-8H2,(H,11,12) |
Standard InChI Key | CRFFHQRTZREWOJ-UHFFFAOYSA-N |
SMILES | C1CC(OC1)CNC2=CC=NC=C2 |
Canonical SMILES | C1CC(OC1)CNC2=CC=NC=C2 |
Chemical Structure and Properties
N-(oxolan-2-ylmethyl)pyridin-4-amine is characterized by a pyridine ring attached to an oxolan-2-ylmethyl group (derived from tetrahydrofuran, also called oxolane). The molecule features a secondary amine linkage connecting these two major structural components, creating a flexible yet structurally defined compound with interesting chemical reactivity.
Physical and Chemical Properties
The fundamental physical and chemical properties of N-(oxolan-2-ylmethyl)pyridin-4-amine are summarized in Table 1 below:
Property | Value |
---|---|
CAS Number | 1036514-53-0 |
Molecular Formula | C10H14N2O |
Molecular Weight | 178.23 g/mol |
IUPAC Name | N-(oxolan-2-ylmethyl)pyridin-4-amine |
Standard InChI | InChI=1S/C10H14N2O/c1-2-10(13-7-1)8-12-9-3-5-11-6-4-9/h3-6,10H,1-2,7-8H2,(H,11,12) |
Standard InChIKey | CRFFHQRTZREWOJ-UHFFFAOYSA-N |
SMILES | C1CC(OC1)CNC2=CC=NC=C2 |
PubChem Compound ID | 43099472 |
Synthesis Methods
The synthesis of N-(oxolan-2-ylmethyl)pyridin-4-amine involves specific reaction pathways that maintain the structural integrity of both the pyridine and oxolane moieties while establishing the amine linkage between them.
General Synthetic Route
The primary synthetic pathway for N-(oxolan-2-ylmethyl)pyridin-4-amine typically involves the reaction of pyridin-4-amine with oxolan-2-ylmethyl halides or other suitable precursors under controlled conditions. The reaction proceeds via nucleophilic substitution, where the primary amine of pyridin-4-amine attacks the electrophilic carbon attached to the leaving group in the oxolan-2-ylmethyl component.
This reaction can be represented as:
Pyridin-4-amine + Oxolan-2-ylmethyl halide → N-(oxolan-2-ylmethyl)pyridin-4-amine
Reaction Conditions and Optimizations
The synthesis typically requires:
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Base conditions to deprotonate the pyridin-4-amine, enhancing its nucleophilicity
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Appropriate solvent systems, often polar aprotic solvents like DMF or acetonitrile
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Moderate heating (50-80°C)
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Reaction time of several hours to achieve optimal yields
Purification is commonly achieved through column chromatography or recrystallization techniques to obtain the compound in high purity for research applications.
Applications in Medicinal Chemistry
N-(oxolan-2-ylmethyl)pyridin-4-amine and structurally similar compounds have demonstrated potential in various medicinal chemistry applications. The compound's structural features make it a candidate for biological activity studies.
Structure-Activity Relationships
Related compounds that share structural similarities with N-(oxolan-2-ylmethyl)pyridin-4-amine have been investigated for their biological activities. For instance, compounds featuring pyridine rings attached to heterocyclic systems through amine linkages have shown activity in various biological assays, suggesting potential applications in disease treatment research.
Several research efforts have focused on modifying the core structure to enhance specific biological activities. These modifications include:
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Alterations to the pyridine ring substituents
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Changes in the position of the nitrogen atom within the pyridine ring
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Modifications to the linking group between the pyridine and oxolane moieties
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Introduction of additional functional groups to enhance target specificity
Applications in Material Science
Beyond its potential in medicinal chemistry, N-(oxolan-2-ylmethyl)pyridin-4-amine may have applications in material science due to its unique combination of functional groups.
Coordination Chemistry
The pyridine nitrogen atom in N-(oxolan-2-ylmethyl)pyridin-4-amine can coordinate with metal ions, potentially allowing this compound to serve as a ligand in metal complexes. Such complexes might exhibit interesting optical, magnetic, or catalytic properties that could be exploited in material science applications.
The secondary amine group can also participate in coordination, offering the possibility of forming bidentate complexes with enhanced stability. This dual coordination capability makes N-(oxolan-2-ylmethyl)pyridin-4-amine an interesting candidate for developing new materials with tailored properties.
Polymer Science
The functional groups present in N-(oxolan-2-ylmethyl)pyridin-4-amine could potentially be utilized in polymer chemistry. The compound could serve as:
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A monomer for specialized polymers
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A cross-linking agent in polymer networks
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A modifying agent to impart specific properties to polymer materials
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A component in supramolecular assemblies based on hydrogen bonding networks
Related Compounds and Structural Analogs
Several structural analogs of N-(oxolan-2-ylmethyl)pyridin-4-amine have been documented in chemical databases and literature, providing comparative insights into structure-property relationships.
Pyridine-Containing Analogs
Compounds that maintain the pyridine moiety but feature different linking groups or substituents include:
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4-(Oxolan-2-yl)pyridin-2-amine: This compound features a direct attachment of the oxolane ring to the pyridine, with the amine group at the 2-position of the pyridine ring .
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1-(oxolan-2-yl)-N-(pyridin-4-ylmethyl)methanamine: This compound has a reversed connectivity pattern, where the amine links the oxolane methyl group to a pyridine methyl group rather than directly to the pyridine ring .
Non-Pyridine Heterocyclic Analogs
Compounds that replace the pyridine with other heterocycles while maintaining similar structural features include:
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1-((oxolan-2-yl)methyl)-1H-pyrazol-4-amine: This compound replaces the pyridine with a pyrazole heterocycle .
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4-(Oxolan-2-ylmethyl)pyrimidin-2-amine: This analog substitutes pyrimidine for pyridine, potentially altering hydrogen bonding patterns and electronic properties .
Comparative studies of these analogs could provide valuable insights into how structural modifications affect the chemical and biological properties of this class of compounds.
Research Challenges and Future Directions
Synthesis Optimization
While the general synthetic route for N-(oxolan-2-ylmethyl)pyridin-4-amine has been established, there remain opportunities for optimizing the synthesis to improve yield, reduce reaction time, and develop more environmentally friendly processes. Potential areas for improvement include:
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Development of catalytic methods to enhance reaction efficiency
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Exploration of greener solvents and reaction conditions
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Investigation of flow chemistry approaches for scalable synthesis
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Application of biocatalytic methods for stereoselective synthesis of chiral variants
Expanded Applications
Future research may focus on expanding the applications of N-(oxolan-2-ylmethyl)pyridin-4-amine beyond the currently explored areas. Potential new directions include:
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Investigation as a building block for more complex bioactive molecules
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Exploration as a ligand in asymmetric catalysis
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Development of sensor applications based on metal coordination properties
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Utilization in supramolecular chemistry for creating complex self-assembled structures
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